molecular formula C25H31N3O2 B6498789 1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 878694-18-9

1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B6498789
CAS No.: 878694-18-9
M. Wt: 405.5 g/mol
InChI Key: DRQNGQQOSJTSHA-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.24162724 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-tert-butyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-17-10-11-18(2)22(14-17)30-13-12-27-21-9-7-6-8-20(21)26-24(27)19-15-23(29)28(16-19)25(3,4)5/h6-11,14,19H,12-13,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQNGQQOSJTSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound belonging to the class of benzodiazole derivatives. Its unique molecular structure, characterized by a pyrrolidinone ring and a benzodiazole moiety, positions it as a significant candidate in medicinal chemistry and drug development. This article explores its biological activity, synthesis, potential applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H31N3O2
Molecular Weight405.5 g/mol
IUPAC NameThis compound
InChI KeyQVRODLSUQNBEDA-UHFFFAOYSA-N
Canonical SMILESCCCCC(N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC(=C(C=C4)C)C

Synthesis

The synthesis of this compound involves multiple steps that require careful control of reaction conditions including temperature and solvent choice. Advanced techniques such as continuous flow reactors may enhance efficiency in industrial applications. The synthesis typically yields high purity and is documented in various studies .

The biological activity of this compound is attributed to its interaction with various biological targets such as enzymes and receptors. This interaction can lead to significant pharmacological effects, making it a subject of interest in drug discovery .

Pharmacological Applications

Research indicates that this compound may exhibit properties relevant to several therapeutic areas:

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Efficacy : A study on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds revealed how modifications in the benzodiazole structure can enhance biological activity. This highlights the importance of structural variations in developing effective drugs .
  • Pharmacokinetics : Studies utilizing molecular docking and pharmacokinetic profiling suggest that compounds structurally similar to this compound could exhibit favorable absorption and bioavailability characteristics .

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